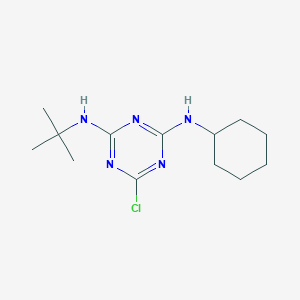![molecular formula C11H16N4O B5910012 N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5910012.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a triazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide involves its ability to bind to and inhibit the activity of certain enzymes and proteins. For example, it has been shown to bind to the active site of COX-2, which is involved in the production of prostaglandins that contribute to inflammation. By inhibiting COX-2, N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide can reduce inflammation and potentially alleviate symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of PDE-5, which is involved in regulating blood flow and is a target for drugs used to treat erectile dysfunction. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cellular signaling pathways that regulate various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This can allow researchers to investigate the role of these targets in various biological processes. However, one limitation is that the compound may have off-target effects or interact with other molecules in ways that are not fully understood, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another area of interest is its potential as a tool for investigating the molecular mechanisms of various biological processes, including inflammation and cellular signaling pathways. Additionally, further research is needed to fully understand the compound's mechanisms of action and potential off-target effects.
Méthodes De Synthèse
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide can be achieved through a multi-step process involving the reaction of various reagents. One commonly used method involves the reaction of 2-cyclohexen-1-one with hydrazine hydrate to form 1-(1-cyclohexen-1-yl)hydrazine. This intermediate is then reacted with ethyl chloroacetate to form N-ethyl-1-(1-cyclohexen-1-yl)hydrazinecarboxamide, which is subsequently reacted with triethylorthoformate and ammonium acetate to form the final product.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been used in a variety of scientific research applications, including studies on the molecular mechanisms of cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in these processes.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(10-13-8-14-15-10)12-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTURNRVYIVYHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-[1,2,4]Triazole-3-carboxylic acid (2-cyclohex-1-enyl-ethyl)-amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909931.png)

![ethyl 2,3-dimethyl-4-oxo-4,5-dihydrothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-6-carboxylate](/img/structure/B5909940.png)


![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5909951.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5909968.png)
![N'-[(4-phenylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5909974.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909989.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909996.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5909999.png)
![N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5910009.png)
![4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5910014.png)
